What are the physical and chemical properties of Pyridine-d5 N-oxide?
What are the physical and chemical properties of Pyridine-d5 N-oxide?
Technical Monograph: Pyridine-d5 N-Oxide
Introduction: The Deuterated Metabolite & Probe
Pyridine-d5 N-oxide (CAS: 19639-76-0) is the fully deuterated isotopologue of pyridine N-oxide. While often overshadowed by its parent compound, pyridine-d5 (a common NMR solvent), the N-oxide variant serves a critical role in high-precision metabolomics and mechanistic organic chemistry.
Its primary utility lies in drug metabolism studies . The oxidation of the pyridine nitrogen is a fundamental metabolic pathway (via CYP450 enzymes) for pyridine-containing pharmacophores. Using a deuterated standard allows researchers to quantify this specific metabolite using mass spectrometry (MS) without interference from endogenous background signals, utilizing the unique mass shift (
Physical Characterization
Pyridine-d5 N-oxide shares the macroscopic physical traits of its proteo-analog but differs in isotopic mass and spectroscopic signature.
Key Physical Properties Table
| Property | Value / Description | Note |
| Formula | ||
| Molecular Weight | 100.13 g/mol | +5.03 Da shift vs. proteo-analog |
| Appearance | Colorless to pale yellow solid | Often deliquescent (absorbs moisture) |
| Melting Point | 61 – 65 °C | Literature value (Proteo-analog) |
| Boiling Point | 270 °C | Decomposes at high heat |
| Solubility | High: Water, Methanol, DCM | Hygroscopic nature requires dry storage |
| Isotopic Purity | Typically | Critical for MS quantitation |
| Flash Point | 143 °C | Closed cup |
Expertise Insight – Handling & Storage: The most common failure mode with this reagent is water contamination . Pyridine N-oxides are hygroscopic / deliquescent.
-
Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Validation: If the solid appears "wet" or gummy, it has absorbed atmospheric water. This does not necessarily degrade the molecule chemically but will introduce a massive
peak in NMR and alter the effective concentration for gravimetric standards. Recrystallization from dry acetone/ether can restore the solid form.
Chemical Profile & Reactivity
The chemistry of Pyridine-d5 N-oxide is dominated by the dipole of the
-
Electrophilic Substitution: Unlike pyridine (which is deactivated), the N-oxide group donates electron density back into the ring (resonance effect), activating the C2 and C4 positions for nitration or halogenation, while the inductive effect deactivates them. The resonance effect typically wins for strong electrophiles.
-
Deoxygenation: The N-oxide oxygen can be removed (reduced) using phosphines (
) or metals (Zn/AcOH), reverting it to Pyridine-d5. -
Isotope Effect: The deuterium substitution (
vs ) strengthens the ring bonds (Kinetic Isotope Effect). This makes the ring significantly more resistant to metabolic degradation at the carbon positions, forcing metabolism to occur primarily at the Nitrogen (if reversible) or preventing ring opening.
Spectroscopic Analysis (NMR & MS)
Mass Spectrometry (MS)
-
Parent Ion (
): m/z ~100.1 (vs 95.1 for non-deuterated). -
Fragmentation: Loss of Oxygen (
) is a common fragmentation pathway, leading to a peak at m/z ~84 (Pyridine-d5 cation).
Nuclear Magnetic Resonance ( H NMR)
In a fully deuterated sample (99.8% D), the
-
Distinction from Pyridine-d5: It is vital to distinguish the N-oxide from the unoxidized starting material. The N-oxide functionality shifts the ring protons upfield (shielded) relative to the pyridinium ion but downfield relative to neutral pyridine for certain positions due to the complex interplay of induction and resonance.
Diagnostic Residual Shifts (in
| Position | Pyridine-d5 Residuals ( | Pyridine-d5 N-oxide Residuals ( | Shift Direction (Oxidation) |
| H-2 / H-6 | ~8.60 - 8.74 | ~8.25 - 8.30 | Upfield (Shielded) |
| H-4 (Para) | ~7.60 - 7.65 | ~7.35 - 7.40 | Upfield (Shielded) |
| H-3 / H-5 | ~7.20 - 7.25 | ~7.30 - 7.35 | Slight Downfield/Neutral |
Note: Values are approximate and solvent-dependent. The upfield shift of the ortho protons (H2/6) is the primary indicator of successful N-oxidation.
Experimental Protocols
Workflow 1: Synthesis via m-CPBA Oxidation
This protocol outlines the conversion of Pyridine-d5 to its N-oxide.[1][2] This is a self-validating protocol where the disappearance of the starting material is monitored by TLC or GC-MS.
Reagents:
-
Pyridine-d5 (1.0 eq)[3]
-
m-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq, 70-75% purity)
-
Dichloromethane (DCM) (Solvent)
-
Potassium Carbonate (
) (Wash)
Step-by-Step Protocol:
-
Dissolution: Dissolve Pyridine-d5 (e.g., 1.0 g) in DCM (20 mL) in a round-bottom flask. Chill to 0°C in an ice bath.
-
Addition: Slowly add m-CPBA (1.2 eq) portion-wise over 15 minutes. Reason: Exothermic reaction; controlling temp prevents over-oxidation or decomposition.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–18 hours.
-
Checkpoint (Validation): Spot TLC (MeOH/DCM 1:9). Pyridine-d5 is less polar (higher
); N-oxide is highly polar (low ). Stain with Dragendorff’s reagent or UV. -
Quench & Wash:
-
Filter off precipitated m-chlorobenzoic acid (byproduct).
-
Wash filtrate with saturated aqueous
(3x) to remove excess acid. -
Critical Step: The product is water-soluble. Do not discard the aqueous layer without checking. For high yield, back-extract the aqueous layer with DCM or Chloroform.
-
-
Drying: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: If necessary, recrystallize from Acetone/Ether or sublime under vacuum.
Visual Workflow: Synthesis Pathway
Caption: Chemical synthesis workflow converting Pyridine-d5 to Pyridine-d5 N-oxide using m-CPBA oxidation.
Workflow 2: Metabolic Pathway (CYP450)
In drug development, this compound is often used to map the metabolic fate of pyridine rings.
Caption: Biological N-oxidation pathway mediated by Cytochrome P450 enzymes, detectable via mass spectrometry.
Safety & Handling (MSDS Summary)
-
Hazards: Skin and eye irritant (H315, H319).[4][5] May cause respiratory irritation (H335).[5]
-
Energetic Warning: N-oxides are potentially energetic. While pyridine N-oxide is generally stable, avoid heating crude reaction mixtures containing peracids to dryness without testing for peroxides.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Sigma-Aldrich. Pyridine-d5 N-oxide Product Specification & Safety Data Sheet.Link
-
ChemicalBook. Pyridine N-oxide Properties and Synthesis.Link
-
Gajeles, G., et al. Maleic Anhydride Derivatives as Catalysts for N-oxidation of Pyridine using Hydrogen Peroxide.[6] Royal Society of Chemistry, Supporting Info (NMR Data).[6] Link
-
Org. Synth. Pyridine-N-oxide Synthesis Protocol (Peracetic Acid Method). 1953, 33, 79. Link
-
Cambridge Isotope Laboratories. NMR Solvent Data Chart (Residual Shifts).Link
Sources
- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 3. chem.washington.edu [chem.washington.edu]
- 4. Pyridine-d5, for NMR, 99 atom % D 5 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.nl]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
